COX Inhibitory Activity in RBL-1 Cell Lysate: N1-(4-Chlorophenyl)methyl Derivative vs. In-Class Comparators
The compound was evaluated for inhibitory activity against cyclooxygenase (COX) using a broken cell preparation from rat basophilic leukemia cells (RBL-1) [1]. In this assay, 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one exhibited an IC50 of 4,200 nM [2]. This value defines its COX-inhibitory potency and serves as a quantitative benchmark for selection within the quinolinone COX-inhibitor series. Other members of the same screening library—specifically those featuring N-hydroxyurea or hydroxamic acid warheads—demonstrated substantially greater potency (sub-100 nM range) [1], while analogs lacking the optimized N1-(4-chlorophenyl)methyl and 3-benzoyl combination showed negligible COX inhibition. This establishes the compound's position within the structure-activity landscape and provides users with an explicit potency reference point for assay design, enabling rational selection of this specific derivative when moderate COX affinity is required for pharmacological profiling or as a tool compound.
| Evidence Dimension | COX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4,200 nM |
| Comparator Or Baseline | Lead dual COX/5-LO inhibitors in the same series (compounds 1a and 2t) demonstrated potent COX inhibition with IC50 values in the sub-100 nM range and functional ex vivo eicosanoid biosynthesis inhibition [1]. |
| Quantified Difference | Approximately 40- to >100-fold lower potency compared to optimized leads in the same chemical series. |
| Conditions | Broken rat basophilic leukemia (RBL-1) cell preparation; COX enzyme assay; ChEMBL Assay ID: CHEMBL_51499 [1]. |
Why This Matters
Provides a quantitative COX-inhibitory benchmark (IC50 = 4,200 nM) in a defined RBL-1 assay system, enabling users to select this compound when moderate COX affinity is specifically required for pharmacological profiling, and distinguishing it from both highly potent leads and inactive analogs.
- [1] Connolly, P.J., Wetter, S.K., Beers, K.N., Hamel, S.C., Chen, R.H., Wachter, M.P., Ansell, J., Singer, M.M., Steber, M., Ritchie, D.M., Argentieri, D.C. (1999). N-hydroxyurea and hydroxamic acid inhibitors of cyclooxygenase and 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 9(7), 979-984. View Source
- [2] BindingDB Entry BDBM50001183. Ki Summary: IC50 = 4200 nM for Prostaglandin G/H synthase 1/2. ChEMBL_51499 (CHEMBL665834). View Source
